Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate

CAS No.: 1643803-26-2

Cat. No.: VC7182327

Molecular Formula: C16H23NO4

Molecular Weight: 293.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1643803-26-2 |

|---|---|

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.363 |

| IUPAC Name | ethyl 4-(N-methoxycarbonyl-2,4-dimethylanilino)butanoate |

| Standard InChI | InChI=1S/C16H23NO4/c1-5-21-15(18)7-6-10-17(16(19)20-4)14-9-8-12(2)11-13(14)3/h8-9,11H,5-7,10H2,1-4H3 |

| Standard InChI Key | PBSPTSXSDUXMLU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCN(C1=C(C=C(C=C1)C)C)C(=O)OC |

Introduction

Chemical Identity and Structural Features

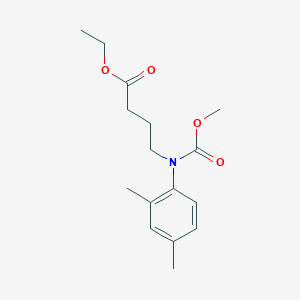

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate belongs to the class of carbamate esters, with a molecular formula of C₁₆H₂₃NO₄ and a molecular weight of 293.363 g/mol. Its IUPAC name, ethyl 4-(N-methoxycarbonyl-2,4-dimethylanilino)butanoate, reflects the arrangement of its functional groups:

-

A 2,4-dimethylphenyl group attached to a secondary amine.

-

A methoxycarbonyl group (-OCOOCH₃) bonded to the amine nitrogen.

-

A butanoate ester (-COOCH₂CH₃) at the terminal position.

| Property | Value |

|---|---|

| CAS No. | 1643803-26-2 |

| Molecular Formula | C₁₆H₂₃NO₄ |

| Molecular Weight | 293.363 g/mol |

| IUPAC Name | Ethyl 4-(N-methoxycarbonyl-2,4-dimethylanilino)butanoate |

| InChI Key | PBSPTSXSDUXMLU-UHFFFAOYSA-N |

Synthesis and Manufacturing Process

The synthesis of Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate is achieved through a well-documented pathway involving three primary steps :

Step 1: N-Alkylation of 2,4-Dimethylaniline

2,4-Dimethylaniline undergoes alkylation with ethyl 4-bromobutyrate in the presence of a base, yielding ethyl 4-[(2,4-dimethylphenyl)amino]butanoate. This reaction typically proceeds at moderate temperatures (50–70°C) with high regioselectivity.

Step 2: Carbamoylation

The intermediate is treated with methyl chloroformate (ClCOOCH₃) to introduce the methoxycarbonyl group. This step forms the carbamate linkage, resulting in ethyl 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoate.

Table 2: Synthetic Pathway Overview

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | N-Alkylation | Ethyl 4-bromobutyrate, base | 85–90 |

| 2 | Carbamoylation | Methyl chloroformate, base | 75–80 |

| 3 | Hydrolysis/Cyclization | HCl (aq), AlCl₃ | 60–70 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume